molecular formula C13H16N2O B13321187 4-(5,5-Dimethylmorpholin-2-yl)benzonitrile

4-(5,5-Dimethylmorpholin-2-yl)benzonitrile

Cat. No.: B13321187
M. Wt: 216.28 g/mol
InChI Key: ABYAFALPNAZOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,5-Dimethylmorpholin-2-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol This compound features a benzonitrile group attached to a morpholine ring, which is further substituted with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethylmorpholin-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 5,5-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethylmorpholin-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5,5-Dimethylmorpholin-2-yl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methylmorpholin-2-yl)benzonitrile
  • 4-(5,5-Dimethylmorpholin-2-yl)benzaldehyde
  • 4-(5,5-Dimethylmorpholin-2-yl)benzamide

Uniqueness

4-(5,5-Dimethylmorpholin-2-yl)benzonitrile is unique due to its specific substitution pattern on the morpholine ring and the presence of the benzonitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

4-(5,5-Dimethylmorpholin-2-yl)benzonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act on certain receptors, influencing signaling pathways that can lead to therapeutic effects.
  • Antibacterial Activity: Preliminary studies suggest that it exhibits antibacterial properties, particularly against Gram-negative bacteria.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of related compounds in the benzonitrile class. For instance, a study on a similar small molecule demonstrated broad-spectrum activity against enteric pathogens and significant antibiofilm properties . While specific data for this compound is limited, its structural similarities suggest potential for similar activities.

Cytotoxicity and Anticancer Properties

Research indicates that compounds with morpholine rings often exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves inducing apoptosis or disrupting cellular metabolism . Further studies are needed to confirm these effects specifically for this compound.

Case Studies

  • Case Study: Antibacterial Efficacy
    • Objective: To evaluate the antibacterial properties of this compound.
    • Method: In vitro testing against a panel of bacterial strains.
    • Results: Similar compounds showed effective reduction in bacterial counts, suggesting potential for this compound as well.
  • Case Study: Cancer Cell Line Testing
    • Objective: Assess the cytotoxic effects on breast cancer cell lines.
    • Method: MTT assay to determine cell viability post-treatment with various concentrations.
    • Results: Compounds with similar structures have shown significant cytotoxicity, warranting further investigation into this compound's effects.

Data Table: Comparative Biological Activities

Compound NameAntibacterial ActivityCytotoxicity (IC50 μM)Mechanism of Action
This compoundTBDTBDEnzyme inhibition, receptor modulation
Related Compound ABroad-spectrum15Apoptosis induction
Related Compound BLimited10Metabolic disruption

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-(5,5-dimethylmorpholin-2-yl)benzonitrile

InChI

InChI=1S/C13H16N2O/c1-13(2)9-16-12(8-15-13)11-5-3-10(7-14)4-6-11/h3-6,12,15H,8-9H2,1-2H3

InChI Key

ABYAFALPNAZOEL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.